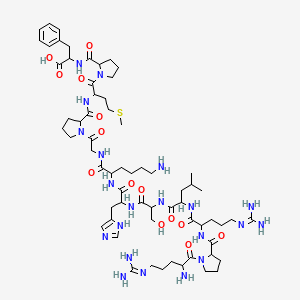

H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH

CAS No.:

Cat. No.: VC16539780

Molecular Formula: C64H103N21O14S

Molecular Weight: 1422.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C64H103N21O14S |

|---|---|

| Molecular Weight | 1422.7 g/mol |

| IUPAC Name | 2-[[1-[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

| Standard InChI | InChI=1S/C64H103N21O14S/c1-37(2)30-44(79-53(89)42(18-10-25-73-64(69)70)77-58(94)49-20-12-27-84(49)60(96)40(66)16-9-24-72-63(67)68)54(90)82-47(35-86)56(92)80-45(32-39-33-71-36-75-39)55(91)76-41(17-7-8-23-65)52(88)74-34-51(87)83-26-11-19-48(83)57(93)78-43(22-29-100-3)61(97)85-28-13-21-50(85)59(95)81-46(62(98)99)31-38-14-5-4-6-15-38/h4-6,14-15,33,36-37,40-50,86H,7-13,16-32,34-35,65-66H2,1-3H3,(H,71,75)(H,74,88)(H,76,91)(H,77,94)(H,78,93)(H,79,89)(H,80,92)(H,81,95)(H,82,90)(H,98,99)(H4,67,68,72)(H4,69,70,73) |

| Standard InChI Key | KIODTAJAFBDDGP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N |

Introduction

Chemical and Structural Characteristics

Molecular Identity

Apelin-12 is a linear peptide with the sequence Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe. Its molecular structure includes polar residues (e.g., arginine, lysine) and hydrophobic components (e.g., leucine, phenylalanine), enabling interactions with both aqueous and lipid environments. The presence of methionine introduces susceptibility to oxidation, which can alter its bioactivity.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 229961-08-4 |

| Molecular Formula | |

| Molecular Weight | 1422.7 g/mol |

| Synonyms | Apelin-12, RPRLSHKGPMPF |

| Solubility | Water-soluble |

The peptide’s three-dimensional conformation, stabilized by proline-induced kinks and hydrogen bonds, is critical for receptor binding .

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

Apelin-12 is predominantly synthesized via SPPS, a method involving sequential amino acid coupling to a resin-bound chain. Key steps include:

-

Deprotection: Removal of Fmoc groups using piperidine.

-

Coupling: Activation of amino acids with HBTU/HOBt.

Industrial-scale production employs automated synthesizers, yielding peptides with >95% purity post-HPLC purification. Modifications such as norleucine substitution (e.g., in PubChem CID 118734784) are explored to enhance stability .

Biological Activities and Mechanisms

Receptor Interaction

Apelin-12 binds the APJ receptor, a G protein-coupled receptor (GPCR), activating pathways like ERK1/2 and PI3K/Akt. This interaction regulates:

-

Cardiovascular function: Vasodilation and inotropy via nitric oxide release.

-

Oxidative stress: Upregulation of antioxidant enzymes (e.g., SOD, catalase) .

Table 2: Key Biological Effects

| Effect | Mechanism | Experimental Model |

|---|---|---|

| Antioxidant | ↑ SOD, catalase activity | In vitro endothelial cells |

| Pro-angiogenic | VEGF induction via HIF-1α | Mouse ischemic hindlimb |

| Anti-inflammatory | ↓ TNF-α, IL-6 | Rat myocardial infarction |

Clinical Correlations

A 2016 study measured serum Apelin-12 levels in 63 lung cancer patients and 61 controls. Smokers exhibited 2142.20 ± 843.61 ng/l versus 800.39 ± 336.01 ng/l in non-smokers (). Squamous cell carcinoma patients showed higher levels () compared to adenocarcinoma () .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume